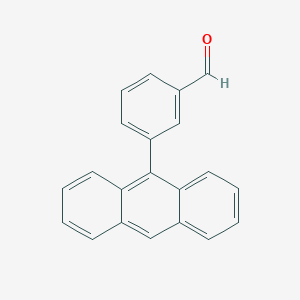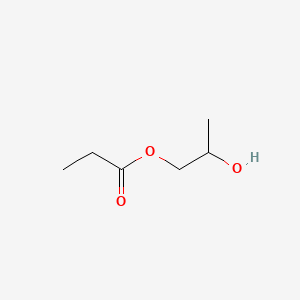
3-(Anthracen-10-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Anthracen-10-YL)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It consists of an anthracene moiety attached to a benzaldehyde group. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Anthracen-10-YL)benzaldehyde typically involves a multi-step process. One common method starts with the bromination of anthracene to form 9-bromoanthracene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with 3-bromobenzaldehyde in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to around 80°C to facilitate the coupling, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification techniques to obtain the desired product in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Anthracen-10-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed:
Oxidation: 3-(Anthracen-10-YL)benzoic acid.
Reduction: 3-(Anthracen-10-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(Anthracen-10-YL)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials
Mecanismo De Acción
The mechanism of action of 3-(Anthracen-10-YL)benzaldehyde is largely dependent on its chemical structure and the specific application. In the context of its photophysical properties, the compound can absorb light and undergo electronic transitions, leading to fluorescence. This property is exploited in various imaging and sensing applications. The aldehyde group can also participate in chemical reactions, forming covalent bonds with other molecules, which is useful in synthetic chemistry .
Comparación Con Compuestos Similares
9-Anthraldehyde: Similar in structure but with the aldehyde group at a different position.
Anthracene-9-carboxaldehyde: Another anthracene derivative with an aldehyde group.
Anthracene-9,10-dicarboxaldehyde: Contains two aldehyde groups on the anthracene moiety
Uniqueness: 3-(Anthracen-10-YL)benzaldehyde is unique due to its specific positioning of the aldehyde group on the benzene ring, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring precise electronic and optical characteristics .
Propiedades
| 324750-98-3 | |
Fórmula molecular |
C21H14O |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
3-anthracen-9-ylbenzaldehyde |
InChI |
InChI=1S/C21H14O/c22-14-15-6-5-9-18(12-15)21-19-10-3-1-7-16(19)13-17-8-2-4-11-20(17)21/h1-14H |
Clave InChI |
HHTGBHLXBGMFGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC(=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(3-ethoxy-3-oxopropyl)-ethylamino]propanoate](/img/structure/B13748438.png)












